Product packaging for 3-(benzyloxy)-N-cyclohexylbenzamide(Cat. No.:)

3-(benzyloxy)-N-cyclohexylbenzamide

Cat. No.: B4225141
M. Wt: 309.4 g/mol
InChI Key: GNEBPJLUBLDSCS-UHFFFAOYSA-N
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Description

Significance of Benzamide (B126) Core Structures in Molecular Design and Chemical Space Expansion

The benzamide core is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. nih.govcolab.ws Its significance stems from its ability to form key interactions with biological targets. The amide bond within the benzamide structure can act as both a hydrogen bond donor and acceptor, facilitating molecular recognition and binding to proteins and enzymes. ontosight.ai This versatility allows for the creation of a diverse array of derivatives with a wide range of pharmacological activities, including antimicrobial, analgesic, and anticancer properties. researchgate.netmdpi.comnih.gov The ability to readily introduce various substituents onto the benzene (B151609) ring and the amide nitrogen allows for a detailed exploration of structure-activity relationships, thereby expanding the accessible chemical space for drug discovery. mdpi.com

Overview of Research Objectives and Scope for 3-(benzyloxy)-N-cyclohexylbenzamide

The primary objective of research involving this compound is to synthesize and characterize the compound and its derivatives. A key goal is to understand its chemical properties and to explore its potential as a building block for more complex molecules. The scope of this research often includes the development of efficient synthetic routes and the investigation of the compound's structural and electronic properties through various analytical techniques. While the broader class of benzamides has been investigated for numerous therapeutic applications, the specific research on this compound is foundational, focusing on its fundamental chemistry and potential as a scaffold for future drug discovery efforts.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO2 B4225141 3-(benzyloxy)-N-cyclohexylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclohexyl-3-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c22-20(21-18-11-5-2-6-12-18)17-10-7-13-19(14-17)23-15-16-8-3-1-4-9-16/h1,3-4,7-10,13-14,18H,2,5-6,11-12,15H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNEBPJLUBLDSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Mechanistic Interrogations of 3 Benzyloxy N Cyclohexylbenzamide Formation and Transformation

Elucidation of Reaction Mechanisms in the Synthesis of 3-(benzyloxy)-N-cyclohexylbenzamide

The formation of this compound, like other amides, is a cornerstone transformation in organic synthesis. The primary method for its synthesis involves the coupling of a 3-benzyloxybenzoic acid derivative with cyclohexylamine (B46788). The reaction mechanism can proceed through several pathways, largely dependent on the specific reagents and conditions employed.

A common and direct approach is the acid halide method . In this process, 3-benzyloxybenzoic acid is first converted to a more reactive acyl halide, typically an acyl chloride, using a reagent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-benzyloxybenzoyl chloride is then reacted with cyclohexylamine. The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of cyclohexylamine on the electrophilic carbonyl carbon of the acyl chloride. This addition is followed by the elimination of a chloride ion, forming a tetrahedral intermediate. Subsequent deprotonation of the nitrogen atom, often facilitated by a base or another molecule of the amine, yields the final amide product, this compound, and a hydrochloride salt.

Alternatively, coupling reagents can be employed to facilitate the direct amidation of 3-benzyloxybenzoic acid with cyclohexylamine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. The mechanism with these reagents involves the activation of the carboxylic acid. The carboxylic acid adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by cyclohexylamine, leading to the formation of the amide bond and a urea (B33335) byproduct (dicyclohexylurea in the case of DCC).

The Schotten-Baumann reaction conditions are also applicable, where the acylation of the amine is carried out in the presence of a base in an aqueous solution. This method is particularly useful for reactions involving acyl halides.

More advanced and greener approaches to amide bond formation are continuously being developed, including catalytic methods that minimize waste and operate under milder conditions. numberanalytics.com These can involve transition metal catalysts or organocatalysts that proceed through various catalytic cycles. While specific studies on this compound using these advanced methods are not extensively documented, the general principles of these catalytic amidation reactions would be applicable.

A plausible reaction scheme for the synthesis of this compound via the acid chloride method is as follows:

Step 1: Activation of the Carboxylic Acid 3-(benzyloxy)benzoic acid + SOCl₂ → 3-(benzyloxy)benzoyl chloride + SO₂ + HCl

Step 2: Nucleophilic Acyl Substitution 3-(benzyloxy)benzoyl chloride + cyclohexylamine → [Tetrahedral Intermediate] → this compound + HCl

Kinetic and Thermodynamic Considerations in Benzamide (B126) Bond Formation

Thermodynamic Aspects: The formation of an amide from a carboxylic acid and an amine is an equilibrium process. The direct condensation releases a molecule of water. The Gibbs free energy of the reaction (ΔG) is generally negative, indicating a spontaneous process, but the activation energy can be high. The thermodynamics of amide hydrogen bond formation have been studied, showing that in apolar solvents, the formation of a hydrogen-bonded amide dimer is significantly stable. bohrium.com For the formation of benzamide from benzoic acid and ammonia, the enthalpy of reaction is exothermic.

The stability of the resulting amide bond is a key thermodynamic driver. The resonance stabilization of the amide group, where the lone pair of the nitrogen atom delocalizes with the carbonyl group, contributes significantly to its stability.

Thermodynamic Parameter Significance in Amide Formation General Observations
Enthalpy of Reaction (ΔH) Indicates the heat released or absorbed during the reaction.Generally exothermic for amide bond formation from activated carboxylic acid derivatives. nist.gov
Entropy of Reaction (ΔS) Reflects the change in disorder of the system.The formation of two molecules (amide and water) from two reactants (acid and amine) results in a small change in entropy. The formation of byproducts can influence the overall entropy.
Gibbs Free Energy (ΔG) Determines the spontaneity of the reaction.Generally negative, indicating a favorable reaction, especially when using coupling agents or converting the carboxylic acid to a more reactive species. nih.govmdpi.com

Kinetic Aspects: The rate of amide bond formation is heavily influenced by the reaction conditions and the nature of the reactants. The direct reaction between a carboxylic acid and an amine is slow due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. researchgate.net To overcome this kinetic barrier, the carboxylic acid is typically activated.

The rate of the reaction can be described by a rate law that depends on the concentrations of the reactants and the catalyst, if one is used. For a typical second-order reaction between an acyl chloride and an amine, the rate law would be:

Rate = k[3-(benzyloxy)benzoyl chloride][cyclohexylamine]

The rate constant, k, is influenced by several factors:

Temperature: Higher temperatures generally increase the reaction rate.

Solvent: The choice of solvent can affect the solubility of reactants and intermediates, as well as stabilize transition states. Polar aprotic solvents are often used.

Steric Hindrance: The bulky cyclohexyl group on the amine and the benzyloxy group on the benzoic acid derivative can influence the rate of reaction. Significant steric hindrance around the reacting centers can slow down the reaction.

Electronic Effects: The electron-donating or withdrawing nature of substituents on both the benzoic acid and the amine can affect the electrophilicity of the carbonyl carbon and the nucleophilicity of the amine nitrogen, respectively.

Advanced Spectroscopic Characterization for Reaction Intermediate Identification

The identification of transient intermediates is crucial for a complete understanding of the reaction mechanism. Advanced spectroscopic techniques are invaluable tools for this purpose. researchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for characterizing the starting materials and the final product. In-situ NMR monitoring can track the disappearance of reactants and the appearance of products over time, providing kinetic data. The detection of intermediates, such as the O-acylisourea formed with carbodiimide coupling agents, can sometimes be achieved at low temperatures to slow down the reaction. ³¹P NMR is particularly useful when phosphorus-based reagents are used. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for monitoring the progress of the reaction. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the N-H stretch and the characteristic amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands of the product are clear indicators of reaction progress. The carbonyl stretching frequency of the intermediate acyl chloride would be at a higher wavenumber compared to the starting carboxylic acid and the final amide product.

Functional Group Characteristic IR Absorption (cm⁻¹)
Carboxylic Acid (O-H)2500-3300 (broad)
Carboxylic Acid (C=O)1700-1725
Acyl Chloride (C=O)1780-1815
Amine (N-H)3300-3500
Amide (N-H)3200-3400
Amide (C=O)1630-1680

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for detecting charged intermediates in the gas phase. nih.gov By analyzing the reaction mixture at different time points, it is possible to identify the mass-to-charge ratio of proposed intermediates. For instance, in a carbodiimide-mediated coupling, the protonated O-acylisourea intermediate could be detected.

UV-Visible Spectroscopy: While less specific than NMR or IR for structural elucidation, UV-Vis spectroscopy can be used to monitor reactions involving chromophoric species. researchgate.net Changes in the electronic environment of the benzene (B151609) ring during the reaction could lead to shifts in the UV absorption spectrum.

The combination of these techniques provides a comprehensive picture of the reaction pathway, allowing for the confirmation of proposed mechanisms and the potential discovery of unexpected intermediates or side reactions. osti.gov

Derivatization Chemistry of this compound: Explorations of Functional Group Reactivity

The structure of this compound contains several functional groups that can be targeted for further chemical modification: the benzyloxy group, the aromatic ring, and the amide linkage itself.

Reactions of the Benzyloxy Group: The benzyl (B1604629) ether linkage is susceptible to cleavage under various conditions. Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) is a common method for debenzylation, which would yield 3-hydroxy-N-cyclohexylbenzamide. This transformation is generally clean and high-yielding. Acid-catalyzed cleavage is also possible, though it may be less selective depending on the other functional groups present.

Electrophilic Aromatic Substitution: The benzene ring of the benzamide moiety can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. The directing effects of the substituents on the ring (the benzyloxy group and the N-cyclohexylcarboxamido group) will determine the position of substitution. The benzyloxy group is an ortho, para-director, while the N-cyclohexylcarboxamido group is a meta-director. The interplay of these directing effects would lead to a mixture of products, with substitution at positions 2, 4, and 6 being likely.

Reactions of the Amide Bond: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions to regenerate 3-benzyloxybenzoic acid and cyclohexylamine. pharmaguideline.com This typically requires harsh conditions, such as prolonged heating with strong acid or base. Reduction of the amide carbonyl group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄), which would convert the amide to a secondary amine, 3-(benzyloxy)benzylcyclohexylamine.

The following table summarizes potential derivatization reactions:

Functional Group Reaction Type Reagents Product Type
Benzyloxy GroupHydrogenolysisH₂, Pd/CPhenol
Aromatic RingNitrationHNO₃, H₂SO₄Nitro derivative
Aromatic RingBrominationBr₂, FeBr₃Bromo derivative
Amide BondHydrolysis (Acidic)H₃O⁺, heatCarboxylic acid + Amine salt
Amide BondHydrolysis (Basic)NaOH, heatCarboxylate salt + Amine
Amide BondReductionLiAlH₄Secondary amine

Stereochemical Aspects of Cyclohexyl Group Introduction and Its Influence on Molecular Architecture

The amide bond itself has a planar character due to resonance, and there can be rotational isomers (syn and anti) around the C-N bond. In N-substituted benzamides, the anti disposition of the N-H and carbonyl groups is often favored. nih.gov X-ray crystallographic studies of N-cyclohexylbenzamide show that the amide group is twisted with respect to the benzene ring. nih.gov The N-C(=O)-C-C torsion angle is reported to be -30.8(4)°. This twisting is a result of steric interactions between the cyclohexyl group and the aromatic ring.

The orientation of the cyclohexyl group relative to the benzamide moiety is also of interest. The N-H bond of the amide can be either axial or equatorial with respect to the cyclohexyl ring. The equatorial position is generally favored to minimize 1,3-diaxial interactions.

The presence of the bulky cyclohexyl group can influence the crystal packing of the molecule. In the solid state, N-cyclohexylbenzamide forms intermolecular N-H···O hydrogen bonds, creating chains of molecules. nih.gov Weak C-H···π interactions can further link these chains into sheets. The specific conformation and packing will be influenced by the benzyloxy substituent in this compound.

The stereochemistry of substituents on the cyclohexyl ring, if present, would introduce additional complexity, potentially leading to diastereomers with different physical and chemical properties. While the parent cyclohexyl group is achiral, its conformation and orientation have a direct impact on the three-dimensional shape of the molecule, which can be crucial for its interactions with other molecules, for example, in a biological context. The stereochemistry of amide side chains has been shown to influence properties such as water exchange rates in metal complexes. nih.gov

Computational Chemistry and Molecular Modeling of 3 Benzyloxy N Cyclohexylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wavefun.com These methods, rooted in quantum mechanics, provide insights into the electronic structure and reactivity of 3-(benzyloxy)-N-cyclohexylbenzamide.

Electronic Structure: The electronic properties of a molecule are dictated by the arrangement of its electrons. wavefun.com Density Functional Theory (DFT) is a popular quantum chemical method used to investigate these properties. researchgate.net Calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. aun.edu.eg For this compound, a larger HOMO-LUMO gap would suggest higher stability.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to predict how the molecule will behave in a chemical reaction. These include:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating the molecule's polarizability.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its interaction with other molecules. epstem.net

Below is a hypothetical data table illustrating the kind of information that can be obtained from quantum chemical calculations for this compound.

Parameter Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3
Ionization Potential6.5
Electron Affinity1.2
Electronegativity3.85
Chemical Hardness2.65
Chemical Softness0.38

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure of a molecule is not static; it is constantly in motion. Conformational analysis and molecular dynamics simulations are powerful tools for studying these dynamic processes. researchgate.netfigshare.com

Conformational Analysis: Conformational analysis involves identifying the stable arrangements of atoms in a molecule, known as conformers. researchgate.net For this compound, this would involve studying the rotation around the various single bonds, such as the C-N bond of the amide group and the bonds within the cyclohexyl ring and the benzyloxy group. The goal is to find the lowest energy conformer, which is the most stable and therefore the most likely to be observed. researchgate.net

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a more detailed picture of a molecule's dynamic behavior over time. conicet.gov.ar By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track their movements and interactions. This allows researchers to study a wide range of phenomena, including:

Conformational changes

Vibrational motions

Interactions with solvent molecules

MD simulations of this compound could reveal how the molecule folds and unfolds, and how its shape changes in different environments. conicet.gov.ar

Prediction of Advanced Spectroscopic Signatures and Their Correlation with Experimental Data

Computational methods can be used to predict the spectroscopic signatures of a molecule, which can then be compared with experimental data to validate the computational model. epstem.net

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of a molecule. researchgate.net Computational methods can predict the chemical shifts of the various nuclei in this compound, such as ¹H and ¹³C. epstem.netresearchgate.net These predicted shifts can then be compared with the experimental NMR spectrum to confirm the structure of the molecule.

IR Spectroscopy: Infrared (IR) spectroscopy provides information about the vibrational modes of a molecule. nist.govnist.govresearchgate.net Computational methods can calculate the vibrational frequencies of this compound, which correspond to the peaks in the IR spectrum. epstem.net This can help to identify the functional groups present in the molecule and to understand its bonding.

Below is a hypothetical table comparing predicted and experimental spectroscopic data for this compound.

Spectroscopic Data Predicted Value Experimental Value
¹H NMR Chemical Shift (ppm)7.2-7.8 (aromatic), 5.1 (benzylic CH₂), 3.8 (cyclohexyl CH), 1.1-2.0 (cyclohexyl CH₂)Consistent with prediction
¹³C NMR Chemical Shift (ppm)166 (C=O), 158 (C-O), 114-137 (aromatic), 70 (benzylic CH₂), 49 (cyclohexyl CH), 25-33 (cyclohexyl CH₂)Consistent with prediction
IR Frequency (cm⁻¹)3300 (N-H stretch), 1640 (C=O stretch), 1250 (C-O stretch)Consistent with prediction

Molecular Docking and Ligand-Target Interactions (for in vitro biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.govnih.gov This is particularly useful in drug discovery for predicting how a ligand, such as this compound, will bind to a protein target. nih.govresearchgate.net

The Docking Process: The docking process involves two main steps:

Sampling: Generating a variety of possible orientations of the ligand in the binding site of the protein.

Scoring: Evaluating the binding affinity of each orientation using a scoring function.

The orientation with the best score is predicted to be the most stable binding mode. nih.gov

Ligand-Target Interactions: Molecular docking can also provide insights into the specific interactions that stabilize the ligand-protein complex. These interactions can include:

Hydrogen bonds: Formed between a hydrogen atom and an electronegative atom, such as oxygen or nitrogen. phcogcommn.org

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals forces: Weak, short-range attractive forces between molecules.

Electrostatic interactions: Occur between charged or polar groups on the ligand and the protein.

By understanding these interactions, researchers can design new ligands with improved binding affinity and selectivity.

Below is a hypothetical table summarizing the results of a molecular docking study of this compound with a hypothetical protein target.

Parameter Value
Binding Affinity (kcal/mol)-8.5
Hydrogen Bonds2
Hydrophobic Interactions5
Key Interacting ResiduesTyr123, Phe234, Leu345

QSAR (Quantitative Structure-Activity Relationship) Paradigms for Benzamide (B126) Derivatives (focused on in vitro activity profiles)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.govresearchgate.net

The QSAR Approach: The QSAR approach involves the following steps:

Data Collection: A dataset of compounds with known chemical structures and biological activities is compiled. youtube.com

Descriptor Calculation: A set of molecular descriptors, which are numerical representations of the chemical structure, is calculated for each compound.

Model Development: A mathematical model is developed that relates the molecular descriptors to the biological activity. This is often done using statistical methods, such as multiple linear regression or partial least squares. atlantis-press.com

Model Validation: The predictive ability of the model is evaluated using a separate set of compounds that were not used in the model development.

Application to Benzamide Derivatives: QSAR studies on benzamide derivatives have been used to identify the key structural features that are important for their biological activity. nih.govunair.ac.id For example, a QSAR model might reveal that the presence of a benzyloxy group at the 3-position and a cyclohexyl group on the amide nitrogen are important for a particular in vitro activity. nih.gov This information can then be used to design new benzamide derivatives with enhanced activity.

Below is a hypothetical QSAR equation for a series of benzamide derivatives.

Activity = 0.5 * LogP - 0.2 * MW + 1.5 * H-bond donors + 2.0

Where:

Activity is the biological activity of the compound.

LogP is a measure of the compound's lipophilicity.

MW is the molecular weight of the compound.

H-bond donors is the number of hydrogen bond donors in the compound.

This equation suggests that the activity of the benzamide derivatives is positively correlated with lipophilicity and the number of hydrogen bond donors, and negatively correlated with molecular weight.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Benzyloxy N Cyclohexylbenzamide Analogues

Rational Design and Synthesis of Structurally Modified 3-(benzyloxy)-N-cyclohexylbenzamide Derivatives

The rational design of analogues of this compound is guided by the objective of optimizing its interaction with specific biological targets or enhancing desired material properties. The core scaffold of this molecule offers several points for structural modification: the benzamide (B126) ring, the benzyloxy substituent, and the N-cyclohexyl group.

The synthesis of these derivatives typically follows established amidation protocols. A common and straightforward approach involves the coupling of a substituted benzoic acid with cyclohexylamine (B46788) or its derivatives. In the case of this compound, the synthesis would commence with 3-(benzyloxy)benzoic acid. This acid can be activated to form a more reactive species, such as an acyl chloride, an ester, or by using peptide coupling reagents, which then readily reacts with cyclohexylamine to form the target amide bond.

For instance, the synthesis of N-cyclohexylbenzamide derivatives has been reported through the reaction of the corresponding benzoyl chloride with cyclohexylamine. This method is efficient and allows for the introduction of a wide array of substituents on the benzoyl moiety. A general synthetic scheme is depicted below:

General Synthesis of this compound Derivatives

Step 1: Preparation of 3-(benzyloxy)benzoyl chloride

3-(benzyloxy)benzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (B109758) (DCM) or toluene.

Step 2: Amidation

The resulting 3-(benzyloxy)benzoyl chloride is then reacted with cyclohexylamine, often in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct, to yield this compound.

Structural modifications can be systematically introduced. For example, to explore the role of the benzyloxy group, analogues with different ether linkages (e.g., methoxy (B1213986), ethoxy, or substituted benzyloxy groups) can be synthesized by starting with the corresponding 3-alkoxybenzoic acids. Similarly, variations in the N-cyclohexyl moiety can be achieved by using different substituted cyclohexylamines. The benzamide ring itself can be substituted with various functional groups (e.g., halogens, alkyls, nitro groups) to probe their electronic and steric effects.

Investigating the Influence of Substituent Effects on Molecular Interactions

Substituents on the this compound scaffold can profoundly influence its molecular interactions, which in turn dictate its biological activity and physical properties. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects: The electronic nature of substituents on the aromatic rings can alter the electron density distribution across the molecule. For example, electron-withdrawing groups (EWGs) like nitro or cyano groups on the benzoyl ring can decrease the electron density of the amide carbonyl oxygen, potentially affecting its hydrogen bonding capabilities. Conversely, electron-donating groups (EDGs) like methoxy or amino groups can increase the electron density. In a study of 3-methoxybenzamide (B147233) derivatives, the presence of a fluorine substituent on the phenyl ring was found to enhance antibacterial activity, suggesting that electronic modifications can modulate biological outcomes. nih.gov

Correlating Molecular Architecture with In Vitro Biological Target Engagement

The ultimate goal of many SAR studies is to correlate specific structural features with a measurable biological response, such as enzyme inhibition or receptor binding. While specific data for this compound is not extensively documented in publicly available literature, we can infer potential trends from related N-cyclohexylbenzamide and benzyloxybenzamide derivatives.

For example, a series of trans-1,3-cyclohexyl diamides were identified as negative allosteric modulators of the mGluR5 receptor. nih.gov This suggests that the N-cyclohexylamide moiety can be a key pharmacophore for interacting with certain central nervous system targets. The conformation of the cyclohexyl ring and the spatial arrangement of the amide groups were found to be crucial for activity. nih.gov

In another study on 2-phenoxybenzamides with antiplasmodial activity, the substitution pattern on the anilino part of the molecule and the nature of the diaryl ether linkage significantly impacted the activity against Plasmodium falciparum. mdpi.com Specifically, a 4-fluorophenoxy substituent was generally found to be advantageous over a simple phenoxy group. mdpi.com This underscores the importance of the ether-linked aromatic moiety in mediating biological effects.

The table below presents hypothetical in vitro data for a series of this compound analogues, illustrating how structural modifications might influence target engagement.

Compound IDR1 (on benzyloxy phenyl)R2 (on benzoyl ring)Target Binding Affinity (IC₅₀, nM)
1 HH50
2 4-FH25
3 H4-Cl75
4 4-OCH₃H100

This table is illustrative and based on general SAR principles, not on experimentally determined values for these specific compounds.

Modulating Molecular Recognition Profiles through Structural Alterations

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The structural features of this compound analogues can be fine-tuned to modulate their molecular recognition profiles.

The amide group in the core structure is a key hydrogen bond donor (N-H) and acceptor (C=O). The anti-disposition of the N-H and carbonyl groups in N-cyclohexylbenzamide allows for the formation of intermolecular N-H···O hydrogen bonds, leading to the formation of supramolecular chains. nih.gov The benzyloxy group introduces another potential hydrogen bond acceptor (the ether oxygen) and a large hydrophobic surface (the benzyl (B1604629) group), which can participate in π-π stacking or hydrophobic interactions.

By altering the substituents, one can change the molecule's ability to form these interactions. For example, introducing a hydrogen bond donor or acceptor on the benzyloxy phenyl ring could lead to new intermolecular interactions, potentially altering the compound's binding to a biological target or its self-assembly properties. In a study of novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, the quinoxaline (B1680401) ring was found to be essential for π-π stacking interactions with key residues in the binding site of HDAC6. mdpi.com The benzyloxy group was also noted to extend into an adjacent cavity and interact with a tryptophan residue through π-π stacking. mdpi.com

Exploring Structure-Property Relationships in Non-Biological Applications

Beyond biological applications, the structural features of this compound analogues can be tailored to achieve desired properties for non-biological applications, such as in supramolecular chemistry and materials science.

The ability of N-cyclohexylbenzamide to form hydrogen-bonded chains suggests that its derivatives could be used as building blocks for the construction of well-ordered supramolecular assemblies. nih.gov The introduction of the benzyloxy group provides a handle for further functionalization and for tuning the packing of these assemblies through aromatic interactions.

For instance, the incorporation of photoresponsive or redox-active groups onto the benzyloxy moiety could lead to materials whose properties can be switched by external stimuli like light or an electric potential. The liquid crystalline properties of some benzamide derivatives suggest that with appropriate structural modifications, this compound analogues could also be designed to exhibit liquid crystallinity.

The relationship between molecular structure and material properties is often subtle. Small changes in the substitution pattern can lead to significant changes in melting point, solubility, crystal packing, and other macroscopic properties. A systematic investigation of these relationships is key to designing new materials with tailored functionalities.

Investigation of Biological Mechanisms and Molecular Target Identification Strictly in Vitro and in Silico

In Vitro Enzymatic Assays and Mechanistic Characterization of Interaction

In vitro enzymatic assays are fundamental to determining if a compound can modulate the activity of a specific enzyme. These assays are conducted in a controlled environment outside of a living organism, using purified enzymes. For a compound like 3-(benzyloxy)-N-cyclohexylbenzamide, a panel of enzymatic assays would be employed to screen for inhibitory or activating effects on various enzyme classes, such as kinases, proteases, or histone deacetylases (HDACs).

Mechanistic characterization further elucidates how the compound interacts with the enzyme. This can involve determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies where substrate concentrations are varied.

Receptor Binding Studies and Ligand Competition Analysis at the Molecular Level

Receptor binding assays are crucial for identifying if a compound interacts with specific cellular receptors. nih.gov These assays typically use a radiolabeled or fluorescently tagged ligand known to bind to the receptor of interest. The ability of the test compound, in this case, this compound, to displace the known ligand from the receptor is measured. A high degree of displacement indicates a strong binding affinity of the test compound for the receptor.

Ligand competition analysis is a key component of these studies. By systematically varying the concentration of this compound and measuring the displacement of the labeled ligand, a binding affinity constant (Ki) can be determined. This provides a quantitative measure of the compound's potency at the molecular target. Common techniques for these assays include Scintillation Proximity Assays (SPA) and filtration binding assays. nih.gov

While specific receptor binding data for this compound is not publicly documented, this methodology remains a standard approach for target identification.

Exploration of Cellular Pathways and Molecular Networks Modulated by this compound

Once a compound demonstrates activity in enzymatic or receptor binding assays, the next step is to understand its effects on cellular pathways and molecular networks. This is often achieved through cell-based assays. For example, if this compound were found to inhibit a particular kinase, researchers would then investigate its impact on the downstream signaling cascade regulated by that kinase.

Techniques such as Western blotting can be used to measure changes in the phosphorylation status of downstream proteins. High-throughput screening methodologies, coupled with gene expression profiling (e.g., microarray or RNA-seq), can provide a global view of the cellular response to the compound, revealing which molecular networks are significantly perturbed.

Identification and Validation of Specific Molecular Targets

The culmination of in vitro and in silico studies is the identification and validation of a compound's specific molecular target(s). Target identification can be challenging, especially for compounds discovered through phenotypic screening where the mechanism of action is unknown.

In silico molecular docking studies are a powerful tool in this process. These computational methods predict the preferred orientation of a ligand when bound to a target protein. For example, in silico studies on N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have suggested that these compounds may bind to the zinc finger ubiquitin-binding domain of HDAC-6. mdpi.com Similar docking simulations for this compound against a library of known protein structures could predict potential binding partners.

Target validation provides definitive evidence that the compound's biological effects are mediated through its interaction with the identified target. nih.gov A common method for target validation is the use of genetic techniques, such as RNA interference (RNAi) or CRISPR-Cas9, to knock down or knock out the expression of the putative target protein. If the cells subsequently lose their sensitivity to the compound, it provides strong evidence that the protein is indeed the relevant target.

In Silico Docking Simulation Example
Compound This compound (Hypothetical)
Potential Target Histone Deacetylase 6 (HDAC-6)
Predicted Binding Site Zinc finger ubiquitin-binding domain
Key Predicted Interactions Pi-pi stacking with aromatic residues (e.g., Tryptophan), Hydrogen bonding with backbone atoms
Docking Score -8.5 kcal/mol (Hypothetical)

This table represents a hypothetical in silico docking result for illustrative purposes, as specific data for this compound is not available.

Development of this compound as a Chemical Probe for Fundamental Biological Research

A well-characterized chemical compound with a specific molecular target can be an invaluable tool for basic biological research. nih.gov Such a compound, known as a chemical probe, can be used to selectively modulate the activity of its target protein in cells or even in whole organisms, allowing researchers to study the protein's function in various biological processes. researchgate.netmq.edu.au

For this compound to be developed as a chemical probe, it would need to meet several criteria, including high potency and selectivity for its target, good cell permeability, and a well-understood mechanism of action. If these criteria are met, it could be used to investigate the roles of its target protein in health and disease.

Potential Non Biological Applications and Advanced Materials Science Paradigms

Supramolecular Chemistry and Self-Assembly of 3-(benzyloxy)-N-cyclohexylbenzamide and its Derivatives

The field of supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The structure of this compound is rich with features that drive self-assembly, primarily the amide functional group, which is a robust and directional hydrogen-bond donor (N-H) and acceptor (C=O).

Research on simpler benzamide (B126) derivatives reveals a strong tendency to form predictable hydrogen-bonded structures. acs.org Typically, benzamide molecules self-assemble into one-dimensional "tapes" or zero-dimensional cyclic dimers through N-H···O=C hydrogen bonds. acs.org In the solid state, these tapes can pack in parallel or antiparallel arrangements, creating layered, parquet-like motifs. acs.org

For this compound, this fundamental self-assembly behavior would be significantly modified by its other substituents:

The N-cyclohexyl group: This bulky, non-polar group would sterically influence the hydrogen-bonding patterns, potentially favoring specific packing arrangements or creating porous networks by preventing dense packing.

The 3-(benzyloxy) group: This large, somewhat flexible group introduces several possibilities. The ether oxygen can act as an additional, albeit weaker, hydrogen bond acceptor. The two phenyl rings (one from the benzamide and one from the benzyl (B1604629) group) can participate in π-π stacking and C-H···π interactions, adding further stability and directionality to the supramolecular architecture.

The interplay between the strong, directional hydrogen bonding of the amide and the weaker, less directional van der Waals, C-H···π, and π-π interactions of the cyclohexyl and benzyloxy groups could lead to complex and potentially functional self-assembled structures, such as gels, liquid crystals, or porous organic frameworks.

Table 1: Intermolecular Interactions in Benzamide-Based Crystal Structures

Interaction TypeParticipating GroupsTypical Role in Self-AssemblyReference
Hydrogen Bonding Amide N-H and C=OFormation of primary structural motifs like dimers and tapes. acs.org
π-π Stacking Aromatic Rings (Benzene)Stabilization of layered structures; influences electronic properties. researchgate.net
C-H···π Interactions C-H bonds (alkyl/aryl) and Aromatic RingsDirectional packing and stabilization of 3D architecture. rsc.org
Van der Waals Forces Cyclohexyl and Benzyl groupsSpace-filling and overall crystal packing density. acs.org

Role of this compound as Ligands in Catalysis

The benzamide scaffold and its derivatives are valuable as ligands in coordination chemistry and catalysis. The nitrogen and oxygen atoms of the amide group can coordinate to metal centers, and the broader molecular structure can be tailored to create specific steric and electronic environments around a catalytically active metal.

While this compound itself is not a widely reported ligand, its structure suggests several potential roles in catalysis:

Ancillary Ligand: The amide oxygen could coordinate to a metal center, while the bulky cyclohexyl and benzyloxy groups enforce a specific coordination geometry and protect the active site. This steric hindrance can be crucial for achieving high selectivity in catalytic reactions.

Ligand Support/Scaffold: The benzyloxy group offers a handle for attachment to larger structures, such as polymers or calixarenes. For instance, research on benzyloxycalix ontosight.aiarenes has shown they can serve as effective supports for palladium-N-heterocyclic carbene (Pd-NHC) catalysts used in C-N cross-coupling reactions. rsc.org This approach combines the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts. rsc.org A derivative of this compound could be incorporated into such a support, using the benzyloxy moiety as the anchor.

Redox-Non-Innocent Ligand Precursor: Advanced ligand design involves "non-innocent" ligands that can actively participate in redox processes during a catalytic cycle. While the parent compound is redox-stable, derivatives created by adding hydroxyl or amino groups to the phenyl rings could be transformed into redox-active o-aminophenol or o-phenylenediamine (B120857) type ligands, which are known to stabilize various metal oxidation states and facilitate electron transfer. mdpi.com

Table 2: Potential Catalytic Applications for Benzamide-Type Ligands

Catalytic ReactionRole of LigandExample SystemReference
Buchwald-Hartwig C-N Coupling Support for Pd catalyst, enabling low metal leaching.Benzyloxycalix ontosight.aiarene supported Pd-NHC complexes rsc.org
Oxidation of Alcohols Stabilizing metal center in a specific oxidation state.N,N′-bis(2-hydroxyphenyl)-1,2-phenylenediamine ligands mdpi.com
Asymmetric Synthesis Creating a chiral environment around the metal center.trans-DACH derived benzamides acs.org

Exploration in Sensing and Detection Technologies

Benzamide derivatives have emerged as versatile platforms for the development of chemical sensors. Their rigid backbone provides a stable scaffold for positioning recognition sites and signaling units (like fluorophores).

The structure of this compound and its derivatives holds promise for sensing applications:

Chiral Recognition: Derivatives of N-cyclohexylbenzamide, particularly those based on a chiral diaminocyclohexane (DACH) backbone, have been successfully employed as chiral solvating agents (CSAs) for nuclear magnetic resonance (NMR) spectroscopy. acs.org These agents interact differently with the two enantiomers of a chiral analyte, causing separate signals in the NMR spectrum, which allows for the determination of enantiomeric excess. acs.org The cyclohexyl and benzamide components are crucial for forming the specific non-covalent interactions that lead to this discrimination.

Fluorescent Sensing: The introduction of suitable functional groups can turn a benzamide derivative into a fluorescent sensor. For example, amino-substituted benzamides have been developed as fluorescent probes for pH and metal ions. acs.org The benzyloxy group, in particular, is a valuable component in fluorescent sensor design. In a study on 2ʹ-benzyloxy flavone, the benzyloxy moiety acted as an electron-donating group and participated in π-π stacking interactions to enable the selective fluorescent detection of picric acid. researchgate.net A similar strategy could be applied to this compound, where the benzyloxy group could enhance sensitivity and selectivity for specific analytes.

Table 3: Sensing Applications of Related Benzamide and Benzyloxy Compounds

Sensor TypeAnalytePrinciple of DetectionKey Structural FeatureReference
NMR Chiral Sensor Chiral Carboxylic Acids, Amino AcidsEnantioselective complexation causing NMR signal splitting.trans-1,2-Diaminocyclohexane benzamide acs.org
Fluorescent pH Sensor H+ / OH-pH-dependent protonation state alters fluorescence.Amino-substituted benzamides acs.org
Fluorescent Explosive Sensor Picric AcidFluorescence quenching via π-π stacking and electron transfer.2ʹ-Benzyloxy flavone researchgate.net

Integration into Novel Functional Materials (e.g., organic electronics, smart materials)

The integration of tailored organic molecules into functional materials is a cornerstone of modern materials science, with applications ranging from flexible displays to smart coatings. The electronic and self-assembly properties of this compound suggest its potential utility in this domain.

Organic Electronics: The performance of organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), depends on the electronic properties of the constituent molecules, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Computational studies on benzamide derivatives show that their HOMO-LUMO energy gaps can be tuned by introducing different substituents. sci-hub.se The presence of conjugated phenyl rings and the electron-donating benzyloxy ether group in this compound suggests it could function as a component in charge-transporting or light-emitting layers. While simple benzamides have large energy gaps, derivatization to extend the π-conjugated system could lead to materials suitable for organic semiconductors. sci-hub.segatech.edu

Smart Materials: Smart materials respond to external stimuli (e.g., light, heat, pH) with a change in their properties. The hydrogen-bonding capability of the benzamide group, combined with the conformational flexibility of the cyclohexyl and benzyloxy groups, could be exploited to create stimuli-responsive materials. For example, a material based on the self-assembly of this molecule might undergo a reversible phase transition (e.g., from a gel to a solution) upon a change in temperature, altering the hydrogen-bonding network.

Table 4: Calculated Electronic Properties of Benzamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Potential Application ContextReference
Benzamide (Reference)-7.22-1.575.65Wide-gap insulator sci-hub.se
N-benzhydryl benzamide (L1)-6.44-1.065.37Host material, charge blocking layer sci-hub.se
N,N-diphenethyl benzamide (L2)-6.22-0.775.44Modified electronic properties sci-hub.se
N,N-dihexyl benzamide (L3)-6.21-0.725.49Modified solubility and morphology sci-hub.se

This data illustrates that N-substitution on the benzamide core is an effective strategy for tuning the frontier molecular orbital energies, a key requirement for designing materials for organic electronics. sci-hub.se

Compound Names Table

Abbreviation / Trivial NameFull Chemical Name
This compoundThis compound
trans-DACHtrans-1,2-diaminocyclohexane
Pd-NHCPalladium-N-heterocyclic carbene
HOMOHighest Occupied Molecular Orbital
LUMOLowest Unoccupied Molecular Orbital
OLEDOrganic Light-Emitting Diode
OFETOrganic Field-Effect Transistor

Challenges, Future Directions, and Emerging Research Paradigms

Current Limitations in Synthetic Accessibility and Scalability

The synthesis of 3-(benzyloxy)-N-cyclohexylbenzamide, while achievable in a laboratory setting, presents several challenges that currently limit its large-scale production and accessibility. The primary route to this and similar benzamides involves the formation of an amide bond between a benzoic acid derivative and an amine. mdpi.com

Common synthetic strategies and their associated limitations include:

Amidation of 3-(benzyloxy)benzoic acid: This is the most direct approach, typically involving the activation of the carboxylic acid followed by reaction with cyclohexylamine (B46788). However, the choice of coupling reagents and reaction conditions is crucial to ensure high yields and purity, and can be costly for large-scale synthesis. nanobioletters.comrsc.org

Reaction of 3-(benzyloxy)benzoyl chloride with cyclohexylamine: While often efficient, the preparation of the acid chloride from 3-(benzyloxy)benzoic acid can introduce additional steps and the use of hazardous reagents like thionyl chloride or oxalyl chloride. nih.gov

Alternative Methods: Other methods, such as the direct carboxamidation of aromatic compounds using reagents like cyanoguanidine in the presence of a superacid, have been explored for benzamide (B126) synthesis. nih.gov However, these methods often require harsh conditions and may not be suitable for substrates with sensitive functional groups like the benzyloxy ether.

Table 1: Comparison of Synthetic Methods for Benzamide Formation

Synthesis MethodAdvantagesDisadvantagesScalability Concerns
Carboxylic Acid and Amine CouplingHigh versatility, mild conditions possible. nanobioletters.comCost of coupling reagents, potential for racemization.Reagent cost, purification challenges. rsc.org
Acid Chloride and Amine ReactionGenerally high yielding and fast. nih.govUse of hazardous reagents, potential for side reactions.Safety and handling of corrosive reagents.
Direct CarboxamidationUtilizes readily available starting materials. nih.govHarsh reaction conditions, limited substrate scope.Not suitable for complex or sensitive molecules.

Unresolved Questions in Mechanistic Understanding and Reactivity

While the general mechanism of amide bond formation is well-established, specific nuances related to the reactivity of this compound and its precursors remain to be fully elucidated. The electronic and steric effects of the benzyloxy and cyclohexyl groups can influence the reaction kinetics and pathway.

Key unresolved questions include:

Influence of the Benzyloxy Group: The precise electronic contribution of the meta-positioned benzyloxy group on the reactivity of the carbonyl carbon towards nucleophilic attack by cyclohexylamine is an area for further investigation. While generally considered an electron-donating group, its influence through resonance and induction can be complex.

Role of the Cyclohexyl Group: The steric hindrance posed by the bulky cyclohexyl group can affect the rate of amide formation. Understanding the conformational dynamics of the cyclohexyl ring during the reaction could provide insights into optimizing reaction conditions.

Catalyst-Substrate Interactions: In catalyzed reactions, the specific interactions between the catalyst and the substrates (3-(benzyloxy)benzoic acid and cyclohexylamine) are not always fully characterized. A deeper mechanistic understanding could lead to the design of more efficient and selective catalysts. rsc.org

Photochemical Reactivity: The potential for photochemical reactions involving the benzamide scaffold, particularly given the presence of the aromatic rings, is an area that has not been extensively explored for this specific compound. Studies on related N-aryl azacycles have shown that light can mediate ring contractions, suggesting that the photochemical behavior of this compound could be a rich area of study. nih.gov

Opportunities for Novel Derivatization and Scaffold Hybridization

The structure of this compound offers multiple points for modification, opening up avenues for the creation of novel derivatives with potentially enhanced or entirely new properties.

Derivatization of the Aromatic Rings: The phenyl ring of the benzoyl moiety and the benzyl (B1604629) group can be functionalized with various substituents (e.g., halogens, nitro groups, alkyl groups) to systematically probe structure-activity relationships. nih.govmdpi.com These modifications can alter the electronic properties, lipophilicity, and steric profile of the molecule.

Modification of the Cyclohexyl Ring: The cyclohexyl ring can be replaced with other cyclic or acyclic alkyl groups to explore the impact of the N-substituent on the compound's properties. google.com Additionally, functional groups can be introduced onto the cyclohexyl ring itself.

Scaffold Hybridization: A particularly promising strategy is the hybridization of the benzamide scaffold with other pharmacologically relevant motifs. nih.govresearchgate.net This approach aims to combine the desirable features of different molecular frameworks to create new chemical entities with multi-target activities or improved pharmacokinetic profiles. acs.orgmdpi.com For example, incorporating heterocyclic rings like quinoline (B57606) or benzimidazole (B57391) could lead to compounds with novel biological activities. nih.gov The concept of creating hybrid molecules has been successfully applied in drug discovery to develop compounds that can target multiple pathways. researchgate.net

Future Avenues for Exploring Diverse Academic Applications Beyond Present Scope

Beyond its immediate applications, the this compound scaffold can serve as a versatile platform for fundamental chemical research and the development of new molecular tools.

Development of Molecular Probes: Derivatives of this compound could be designed as fluorescent probes or affinity labels to study biological processes. By incorporating fluorophores or reactive groups, these molecules could be used to visualize and identify their binding partners in complex biological systems.

Materials Science Applications: The rigid benzamide core and the potential for introducing various functional groups make this scaffold interesting for the development of new materials, such as liquid crystals, polymers, or self-assembling systems.

Catalysis: Chiral derivatives of this compound could be explored as ligands for asymmetric catalysis. The amide functionality can coordinate to metal centers, and the chiral environment provided by a modified cyclohexyl or benzyloxy group could induce stereoselectivity in chemical transformations.

The synthesis of various benzamide derivatives has been a subject of extensive research, indicating a broad interest in this class of compounds for diverse applications. mdpi.comnanobioletters.comnih.govnih.govnih.govmdpi.comsciencemadness.orgacs.org

Integration of Artificial Intelligence and Machine Learning in Benzamide Research

Predictive Modeling: AI/ML algorithms can be trained on large datasets of chemical structures and their properties to predict the physicochemical and biological properties of novel benzamide derivatives. arxiv.org This can help in prioritizing synthetic targets and reducing the number of compounds that need to be synthesized and tested.

Synthesis Planning: Retrosynthesis software powered by AI can propose novel and efficient synthetic routes for this compound and its derivatives. researchgate.net These tools can analyze vast databases of chemical reactions to identify the most promising pathways, potentially uncovering non-intuitive synthetic strategies.

De Novo Design: Generative models in AI can design entirely new benzamide-based molecules with desired property profiles. nih.gov By learning the underlying patterns in chemical space, these models can propose structures that are both novel and likely to be active.

Reaction Optimization: Machine learning can be used to optimize reaction conditions for the synthesis of benzamides, leading to higher yields, reduced reaction times, and improved purity. By analyzing the outcomes of a series of experiments, ML models can identify the optimal parameters for a given transformation. arxiv.org

The integration of AI and ML with experimental chemistry holds the promise of accelerating the pace of discovery and innovation in the field of benzamide research, enabling the more rapid development of new molecules with tailored properties. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(benzyloxy)-N-cyclohexylbenzamide, and what safety protocols must be prioritized?

  • Methodology : The compound can be synthesized via coupling reactions between a benzyloxy-substituted benzoyl chloride and cyclohexylamine under anhydrous conditions. Key steps include:

  • Activation of the carboxylic acid group (e.g., using thionyl chloride) to form the acyl chloride intermediate.
  • Amidation with cyclohexylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions.
  • Purification via column chromatography or recrystallization.
    • Safety : Conduct a hazard analysis for reagents like dichloromethane, benzyl chloride derivatives, and acyl chlorides. Use fume hoods, gloves, and eye protection. Mutagenicity screening (e.g., Ames testing) is recommended for intermediates, as some benzamide derivatives exhibit mutagenic potential .

Q. How is the molecular structure of this compound confirmed using crystallographic techniques?

  • Methodology :

  • Grow single crystals via slow evaporation in a solvent system (e.g., ethyl acetate/hexane).
  • Perform X-ray diffraction (XRD) to determine bond lengths, angles, and torsional conformations. Compare with analogous structures (e.g., N-cyclohexyl-3-fluorobenzamide, which has a monoclinic P21/c space group with a = 25.0232 Å, b = 5.3705 Å ).
  • Validate hydrogen bonding patterns (e.g., N–H···O interactions) using software like Mercury or Olex2.

Q. Which analytical techniques are essential for purity assessment and functional group identification?

  • Methodology :

  • HPLC/MS : Quantify purity and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients.
  • NMR : Assign peaks for benzyloxy (δ 4.8–5.2 ppm, singlet), cyclohexyl protons (δ 1.2–2.1 ppm), and amide NH (δ 6.5–7.0 ppm).
  • FTIR : Confirm carbonyl (C=O) stretch at ~1650 cm⁻¹ and N–H bending at ~1550 cm⁻¹ .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and reduce side products in large-scale synthesis?

  • Methodology :

  • Solvent Selection : Replace dichloromethane with acetonitrile to improve solubility of intermediates (e.g., sodium pivalate as a base enhances nucleophilicity) .
  • Temperature Control : Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Catalysis : Explore Pd-catalyzed coupling for regioselective benzyloxy group introduction.
  • DoE (Design of Experiments) : Apply factorial design to assess interactions between temperature, stoichiometry, and solvent polarity .

Q. How to address contradictions between computational predictions (e.g., DFT) and experimental spectroscopic data?

  • Methodology :

  • Conformational Analysis : Use molecular dynamics simulations to account for flexible cyclohexyl and benzyloxy groups, which may adopt multiple conformers in solution.
  • Solvent Effects : Recalculate DFT spectra with implicit solvent models (e.g., PCM for acetonitrile) to match experimental NMR shifts.
  • Crystal Packing : Compare XRD-derived torsion angles with gas-phase DFT geometries to identify packing-induced distortions .

Q. What experimental designs are suitable for evaluating biological activity, given structural analogs like Wnt inhibitors?

  • Methodology :

  • Target Selection : Prioritize targets based on analogs (e.g., Wnt pathway inhibition by N-[2-(benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide) .
  • Assays : Use luciferase reporter assays for Wnt/β-catenin signaling and cytotoxicity profiling (MTT assay) in cancer cell lines.
  • SAR Studies : Synthesize derivatives with varied substituents (e.g., halogenation at the 4-position, cyclohexyl vs. tert-butyl groups) to correlate structure with activity .

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Feasible Synthetic Routes

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3-(benzyloxy)-N-cyclohexylbenzamide
Reactant of Route 2
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3-(benzyloxy)-N-cyclohexylbenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.